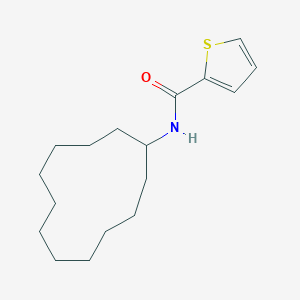

N-cyclododecylthiophene-2-carboxamide

Descripción

N-Cyclododecylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a cyclododecyl group (a 12-membered aliphatic ring) attached to the amide nitrogen. Thiophene carboxamides are of interest due to their diverse applications in materials science and pharmacology, including reported antibacterial, antifungal, and genotoxic activities . The cyclododecyl substituent likely enhances lipophilicity compared to aromatic substituents, influencing solubility, crystallinity, and biological interactions.

Propiedades

Fórmula molecular |

C17H27NOS |

|---|---|

Peso molecular |

293.5 g/mol |

Nombre IUPAC |

N-cyclododecylthiophene-2-carboxamide |

InChI |

InChI=1S/C17H27NOS/c19-17(16-13-10-14-20-16)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15H,1-9,11-12H2,(H,18,19) |

Clave InChI |

HPCMFIHQXFCYDA-UHFFFAOYSA-N |

SMILES |

C1CCCCCC(CCCCC1)NC(=O)C2=CC=CS2 |

SMILES canónico |

C1CCCCCC(CCCCC1)NC(=O)C2=CC=CS2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The substituent on the amide nitrogen significantly impacts molecular conformation. For example:

- N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° and 8.50° between the benzene and thiophene rings in its two asymmetric units .

- N-(2-Nitrophenyl)furan-2-carboxamide shows a smaller dihedral angle (9.71°) between the benzene and furan rings .

This could alter electronic properties and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

- Its crystal packing propagates parallel to the (010) plane .

- N-(2-Nitrophenyl)furan-2-carboxamide exhibits similar weak interactions but shorter C–O bond lengths (1.213–1.226 Å vs. 1.350–1.373 Å in thiophene analogs) due to furan’s electronic structure .

The cyclododecyl group may disrupt π-π stacking observed in nitro-substituted analogs, favoring van der Waals interactions instead. This could reduce melting points compared to the nitro derivative (m.p. 397 K) .

Activity Trends

- Thiophene carboxanilides exhibit genotoxicity in bacterial and human cells, attributed to electron-deficient aromatic systems .

- Nitro-substituted analogs show antibacterial and antifungal activities, likely due to nitro group redox activity .

Toxicity Considerations

- 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicological data, emphasizing the need for rigorous safety assessments in structurally related compounds .

- Nitroaromatic carboxamides may pose higher risks due to nitro group mutagenicity, whereas aliphatic substituents like cyclododecyl could mitigate such effects .

Data Tables

Table 1: Structural Comparison of Thiophene and Furan Carboxamides

Table 2: Substituent Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.